5-Chloro-3-(2-methylpropyl)-1,2,4-thiadiazole
Description
Molecular Structure and Bonding Analysis
The molecular structure of this compound exhibits a characteristic five-membered heterocyclic ring system containing two nitrogen atoms and one sulfur atom arranged in a specific geometric pattern. The compound possesses the molecular formula C₆H₉ClN₂S with a molecular weight of 176.67 grams per mole, indicating a relatively compact organic molecule with moderate molecular complexity.
The central thiadiazole ring represents the core structural feature of this compound, where the nitrogen and sulfur heteroatoms contribute to the overall electronic properties and chemical reactivity. The ring system adopts a planar configuration due to the delocalization of π-electrons across the heteroatoms and carbon atoms within the five-membered structure. This planarity facilitates potential intermolecular interactions and influences the compound's physical properties.
The chlorine substituent at the 5-position of the thiadiazole ring introduces significant electronegativity differences within the molecular framework. This halogen atom withdraws electron density from the ring system through inductive effects, potentially affecting the compound's reactivity patterns and stability characteristics. The carbon-chlorine bond length typically measures approximately 1.77 Angstroms, representing a relatively strong covalent interaction that contributes to the overall molecular stability.
The 2-methylpropyl group attached at the 3-position consists of a branched alkyl chain with the structural arrangement (CH₃)₂CHCH₂-, providing lipophilic character to the otherwise polar heterocyclic system. This branched alkyl substituent introduces steric bulk that may influence molecular packing in solid-state arrangements and affect solubility properties in various solvents. The branching pattern creates a tertiary carbon center within the alkyl chain, which may exhibit distinctive chemical behavior compared to linear alkyl substituents.
The bonding analysis reveals several key electronic interactions within the molecular structure. The thiadiazole ring exhibits resonance stabilization through the delocalization of lone pair electrons from the nitrogen and sulfur atoms. The sulfur atom contributes its 3p orbitals to the π-system, while the nitrogen atoms participate through their sp²-hybridized orbitals. These electronic interactions create a stable aromatic-like system with enhanced chemical stability compared to non-cyclic analogs.
Spectroscopic Characterization (Infrared, Raman, Nuclear Magnetic Resonance)
The spectroscopic characterization of this compound provides detailed insights into its molecular vibrations, electronic transitions, and nuclear environments. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups and molecular motions within the compound structure.
The infrared spectrum typically exhibits several distinctive absorption regions that facilitate compound identification and structural confirmation. The carbon-hydrogen stretching vibrations of the alkyl substituent appear in the region between 2850 and 2960 wavenumbers, displaying medium intensity absorptions characteristic of saturated hydrocarbon environments. These bands correspond to the methyl and methylene groups within the 2-methylpropyl substituent, providing confirmation of the alkyl chain presence.
The heterocyclic ring system generates specific infrared absorptions that reflect the electronic nature of the thiadiazole core. The carbon-nitrogen stretching vibrations typically appear in the region between 1030 and 1230 wavenumbers, exhibiting medium intensity characteristics due to the polar nature of these bonds. The sulfur-containing ring vibrations contribute additional absorption features in the lower frequency regions, often appearing between 600 and 800 wavenumbers with variable intensities depending on the specific vibrational modes involved.
The carbon-chlorine stretching vibration represents another diagnostic feature in the infrared spectrum, typically observed between 600 and 800 wavenumbers with strong intensity characteristics. This absorption provides direct evidence for the presence of the chlorine substituent and its attachment to the heterocyclic system. The exact frequency position within this range depends on the electronic environment surrounding the carbon-chlorine bond and the influence of neighboring atoms.
Nuclear magnetic resonance spectroscopy offers detailed information about the chemical environments of individual atoms within the molecular structure. The proton nuclear magnetic resonance spectrum reveals distinct resonance patterns corresponding to the different hydrogen environments present in the compound. The methyl groups of the 2-methylpropyl substituent typically appear as doublet patterns due to coupling with the adjacent methine proton, with chemical shifts around 1.0 to 1.2 parts per million reflecting their aliphatic character.
The methine proton of the branched alkyl chain exhibits a characteristic multipicity pattern resulting from coupling with both the methyl groups and the methylene protons. This resonance typically appears around 1.8 to 2.2 parts per million, with the exact chemical shift depending on the electronic influence of the attached thiadiazole ring system. The methylene protons connecting the alkyl chain to the heterocyclic ring display distinct chemical shifts around 2.5 to 3.0 parts per million due to the deshielding effect of the electronegative nitrogen atom.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon atom environments within the molecular structure. The carbon atoms of the thiadiazole ring typically exhibit chemical shifts in the range of 150 to 170 parts per million, reflecting their participation in the aromatic-like π-system and the influence of the electronegative heteroatoms. The carbon atom bearing the chlorine substituent displays a characteristic downfield shift due to the electronegativity of the halogen atom.
The alkyl carbon atoms show distinctly different chemical shift patterns compared to the heterocyclic carbons. The methyl carbons typically resonate around 20 to 25 parts per million, while the methine and methylene carbons appear in the range of 25 to 35 parts per million. These chemical shift values reflect the sp³-hybridized nature of the alkyl carbons and their relatively electron-rich environments compared to the heterocyclic system.
Physicochemical Properties (Melting Point, Boiling Point, Solubility)
The physicochemical properties of this compound reflect the combined influence of its heterocyclic core structure and the branched alkyl substituent. These properties determine the compound's behavior in various physical and chemical environments, affecting its potential applications and handling requirements.
The melting point characteristics of this compound result from the intermolecular forces operating between individual molecules in the solid state. The presence of the polar thiadiazole ring system enables dipole-dipole interactions between adjacent molecules, while the chlorine substituent contributes additional polar character through its electronegativity. However, specific melting point data for this compound was not available in the current literature sources, indicating the need for additional experimental determination.
Boiling point behavior reflects the energy required to overcome intermolecular attractions in the liquid phase and transition to the gas phase. The molecular weight of 176.67 grams per mole suggests moderate volatility characteristics, with the heterocyclic ring system providing structural rigidity that may elevate the boiling point compared to simple alkyl compounds of similar molecular weight. The presence of nitrogen and sulfur heteroatoms within the ring structure creates additional intermolecular interaction possibilities through lone pair electrons, potentially increasing the energy required for vaporization.
Solubility properties depend significantly on the balance between the polar thiadiazole ring system and the nonpolar alkyl substituent. The heterocyclic core with its nitrogen and sulfur atoms provides hydrogen bond accepting capability and dipolar character, promoting solubility in polar solvents such as alcohols and ketones. Conversely, the 2-methylpropyl substituent contributes lipophilic character that enhances solubility in nonpolar organic solvents while potentially reducing water solubility.
The branched nature of the alkyl substituent influences both the melting and boiling point characteristics compared to linear alkyl analogs. Branching typically reduces the surface area available for intermolecular interactions, potentially lowering both melting and boiling points relative to straight-chain substituted compounds. This structural feature also affects the molecular packing efficiency in the solid state, influencing crystalline properties and thermal behavior.
| Property | Characteristic | Influencing Factors |
|---|---|---|
| Molecular Weight | 176.67 g/mol | Complete molecular composition |
| Molecular Formula | C₆H₉ClN₂S | Elemental composition |
| Structural Features | Heterocyclic ring with branched alkyl substituent | Thiadiazole core + 2-methylpropyl group |
| Polarity | Moderate | Balance of polar ring and nonpolar alkyl chain |
| Thermal Stability | Expected to be moderate | Aromatic-like ring stabilization |
The storage and handling properties of this compound require consideration of its chemical stability under various environmental conditions. The thiadiazole ring system generally exhibits good thermal stability due to its aromatic-like character, while the carbon-chlorine bond provides additional stability through its covalent nature. However, exposure to strong nucleophiles or extreme thermal conditions may promote substitution or elimination reactions that could affect compound integrity.
The density characteristics of this compound likely fall within the range typical for organic compounds containing heteroatoms and halogen substituents. The presence of sulfur and chlorine atoms, both heavier than carbon, nitrogen, and hydrogen, contributes to an increased molecular density compared to purely hydrocarbon analogs. This density factor influences the compound's behavior in separation processes and affects its distribution between different phases in extraction or purification procedures.
Properties
IUPAC Name |
5-chloro-3-(2-methylpropyl)-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-4(2)3-5-8-6(7)10-9-5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENRBCSBEZNUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NSC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-3-(2-methylpropyl)-1,2,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This compound exhibits properties that make it a candidate for various therapeutic applications, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities. The following sections will detail the biological activity of this compound, supported by research findings and case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. For instance:
- Antimicrobial Activity : It may inhibit bacterial growth by disrupting essential enzymes or cellular processes crucial for bacterial survival.
- Anticancer Activity : The compound can induce apoptosis (programmed cell death) or inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression .
Antimicrobial and Antifungal Properties
Thiadiazole derivatives, including this compound, have shown significant antimicrobial and antifungal activities. Studies indicate that these compounds can effectively inhibit the growth of various pathogens:
- Bacterial Inhibition : The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : It exhibits antifungal properties against common fungal pathogens like Candida albicans.
Anticancer Activity
Research into the anticancer potential of thiadiazole derivatives has yielded promising results. For example:
- A study reported that derivatives similar to this compound showed IC50 values (the concentration required to inhibit cell growth by 50%) as low as 0.28 µg/mL against breast cancer MCF-7 cells .
- Additional investigations revealed that these compounds could induce cell cycle arrest at the G2/M phase, leading to effective growth inhibition in various cancer cell lines .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a notable study focusing on the anticancer properties of thiadiazole derivatives, researchers evaluated various compounds against multiple cancer cell lines. The results indicated that:
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of 5-chloro-3-(2-methylpropyl)-1,2,4-thiadiazole is its antimicrobial properties . Research has shown that thiadiazole derivatives exhibit significant antibacterial and antifungal activities.
Case Studies and Findings
- A study highlighted the synthesis of various thiadiazole derivatives, including this compound, which demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 20 to 28 μg/mL for these strains .
- Another investigation reported that compounds with halogen substitutions, including chlorinated derivatives, showed enhanced antimicrobial activity compared to their non-halogenated counterparts. The introduction of a 1-arylethanone moiety at the mercapto group significantly improved the antimicrobial efficacy against Salmonella typhimurium and Candida albicans .
Agricultural Applications
This compound has also been explored for its potential use in agriculture as a fungicide and herbicide . The compound's ability to inhibit fungal growth makes it a candidate for protecting crops from various pathogens.
Research Insights
- Studies have indicated that thiadiazole derivatives can effectively combat fungal infections in crops, thereby enhancing yield and quality. For instance, a derivative demonstrated potent activity against Fusarium species responsible for crop diseases .
- Additionally, the compound's application in integrated pest management strategies has been proposed due to its low toxicity to beneficial insects while being effective against target pests .
Pharmaceutical Development
The pharmaceutical potential of this compound is under investigation for its role as a scaffold in drug design.
Pharmacological Properties
- Thiadiazoles are known for their diverse biological activities, including anti-inflammatory and anticancer properties. Research has identified that modifications to the thiadiazole ring can lead to compounds with enhanced therapeutic profiles. For example, derivatives have shown promise in inhibiting cancer cell proliferation .
- A review of literature suggests that compounds containing the thiadiazole moiety could serve as leads for developing new anticancer agents due to their ability to interfere with cellular signaling pathways involved in tumor growth .
Data Summary Table
| Application Area | Findings | MIC Values |
|---|---|---|
| Antimicrobial Activity | Effective against S. aureus, B. subtilis | 20–28 μg/mL |
| Agricultural Use | Potent fungicidal activity against Fusarium | Not specified |
| Pharmaceutical Development | Potential anticancer activity | Not specified |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical features of 5-chloro-3-(2-methylpropyl)-1,2,4-thiadiazole with analogues:
Key Observations :
- Reactivity : Chloromethyl and trichloromethyl substituents introduce electrophilic sites, making these compounds reactive intermediates. In contrast, the 2-methylpropyl group offers stability, favoring sustained bioactivity.
- Steric Effects : The branched 2-methylpropyl group imposes moderate steric hindrance, which may enhance selectivity in receptor binding compared to linear alkyl chains or rigid aromatic groups .
Antimicrobial and Anticancer Potential
- Target Compound : The 2-methylpropyl group may improve penetration into hydrophobic cellular compartments, enhancing antimicrobial or anticancer effects. Similar 1,2,4-thiadiazoles exhibit activity against EGFR kinase, a target in lung cancer .
- Ethyl Analogues : Simpler alkyl chains (e.g., ethyl) are associated with reduced toxicity but may lack the potency of bulkier substituents .
- Aromatic Derivatives : 2-Chlorobenzyl-substituted thiadiazoles may target aromatic-rich enzyme pockets, useful in anti-inflammatory or neuroprotective applications .
Preparation Methods
Reaction of Trichloroacetamidine with Trichloromethanesulfenyl Chloride (Continuous or Batch Process)
A well-documented method for preparing 5-chloro-1,2,4-thiadiazole derivatives, including 5-chloro-3-substituted analogs, involves the reaction of trichloroacetamidine with trichloromethanesulfenyl chloride (also known as perchloromethyl mercaptan) under controlled conditions. This method is described in detail in patent literature and is notable for its improved yields and scalability.
- Starting Materials : Trichloroacetamidine (prepared by ammoniating trichloroacetonitrile) and trichloromethanesulfenyl chloride (obtained by chlorination of carbon disulfide).
- Reaction Conditions : The reaction is typically conducted in an organic solvent such as methylene chloride at temperatures ranging from -20°C to 50°C, preferably 20°C to 50°C, allowing for either batch or continuous flow operation.
- Process Details :
- A slight molar excess of trichloroacetamidine (1.01 to 1.075 moles per mole of trichloromethanesulfenyl chloride) is used to account for impurities such as sulfur chlorides.
- The reaction mixture pH is maintained between 5 and 10 (preferably 7 to 9.5) by simultaneous or incremental addition of base.
- After ring closure, the product is isolated by solvent evaporation and vacuum distillation.
- Advantages : This process allows higher reaction temperatures compared to earlier methods, eliminating refrigeration needs and improving commercial viability.
- Yields : Up to approximately 70% theoretical yield of the desired 5-chloro-3-substituted thiadiazole product.
This process is particularly relevant for preparing 3-trichloromethyl-5-chloro-1,2,4-thiadiazole but can be adapted for alkyl-substituted derivatives such as 3-(2-methylpropyl) analogs by employing appropriate amidine or alkyl-substituted precursors.
Cyclization of Thiosemicarbazides and Thiosemicarbazones
Another synthetic approach involves the cyclization of thiosemicarbazide derivatives with appropriate aldehydes or carboxylic acid derivatives to form substituted thiadiazoles. This method is more common for 1,3,4-thiadiazoles but provides insights into ring formation chemistry that can be adapted for 1,2,4-thiadiazoles.
- Procedure :
- Thiosemicarbazides are reacted with alkyl or aryl aldehydes or acid derivatives under dehydrating conditions (e.g., polyphosphoric acid, phosphoryl chloride).
- Cyclization occurs via oxidative or acid-catalyzed dehydration, forming the thiadiazole ring.
- Reagents : Phosphoryl chloride, sulfuric acid, or methane sulfonic acid are commonly used to promote ring closure.
- Reaction Conditions : Typically reflux temperatures between 65°C and 90°C for 30 to 45 minutes.
- Application : By selecting 2-methylpropyl-substituted precursors, the desired 3-(2-methylpropyl) substituent can be introduced during the cyclization step.
Data Table Summarizing Key Preparation Parameters
| Preparation Method | Starting Materials | Reaction Conditions | Key Reagents/ Catalysts | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reaction of Trichloroacetamidine with Trichloromethanesulfenyl chloride | Trichloroacetamidine, trichloromethanesulfenyl chloride | -20°C to 50°C, pH 5-10, organic solvent (methylene chloride) | Base (NaOH or similar), organic solvent | ~70 | Continuous or batch process, scalable |
| Cyclization of Thiosemicarbazides with acid derivatives | Thiosemicarbazide, 2-methylpropyl carboxylic acid or aldehyde | Reflux 65-90°C, dehydrating agents (POCl₃, polyphosphoric acid) | Phosphoryl chloride, sulfuric acid | Variable (high) | Classical ring closure, adaptable |
| Halogenation with Phosphorus Oxychloride | Pre-formed thiadiazole derivatives | Reflux ~90°C, POCl₃ | POCl₃ | High | Chlorination at 5-position post-cyclization |
Research Findings and Optimization Notes
- Purity of Reagents : The presence of sulfur chlorides such as sulfur monochloride (S₂Cl₂) in trichloromethanesulfenyl chloride can reduce yields by forming uncyclizable adducts; hence, reagent purity (>98%) is critical.
- pH Control : Maintaining the reaction pH within 7 to 9.5 during ring closure is crucial to maximize yield and minimize side reactions.
- Temperature Range : Elevated temperatures (up to 50°C) in continuous flow processes improve reaction rates without compromising product stability.
- Continuous vs Batch : Continuous flow reactors offer better control over reaction parameters and scalability, reducing the need for refrigeration and improving overall process economics.
- Substituent Effects : Alkyl substituents such as 2-methylpropyl can be introduced via appropriate amidine or thiosemicarbazide precursors, but steric and electronic effects may influence cyclization efficiency and yield, necessitating optimization of reaction times and reagent ratios.
Q & A
Basic: What are the most reliable synthetic routes for 5-Chloro-3-(2-methylpropyl)-1,2,4-thiadiazole, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of thiosemicarbazides with acyl chlorides under acidic conditions. For example:
- Step 1: React 2-methylpropylthioamide with chlorinating agents (e.g., POCl₃) at 90°C under reflux for 3–6 hours to form the thiadiazole core .
- Step 2: Purify via recrystallization using DMSO/water (2:1 ratio) to achieve >95% purity. Monitor reaction progress with TLC (silica gel, hexane:ethyl acetate 7:3).
- Optimization: Use high-purity reagents (≥99%) and inert atmospheres to minimize side products. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
Basic: How can structural characterization of this compound be performed to resolve ambiguities in spectral data?
Methodological Answer:
Employ a multi-technique approach:
- NMR: Use ¹H/¹³C NMR (DMSO-d₆) to identify substituents (e.g., 2-methylpropyl at δ 1.0–1.5 ppm; thiadiazole ring protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ at m/z 191.03).
- X-ray Crystallography: Resolve bond-length discrepancies (e.g., S–N vs. C–Cl distances) using single-crystal data .
Contradictions in literature data (e.g., CAS registry conflicts) should be cross-checked with PubChem or Reaxys .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound’s antimicrobial activity?
Methodological Answer:
- Step 1: Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) at the 3-position .
- Step 2: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. Include controls like ciprofloxacin.
- Step 3: Correlate logP (calculated via ChemDraw) with activity. For example, increased lipophilicity (logP >3) enhances membrane penetration but may reduce solubility .
- Data Analysis: Use ANOVA to identify statistically significant trends (p<0.05) .
Advanced: What strategies mitigate contradictions in reported cytotoxicity data across cell lines?
Methodological Answer:
- Variable Control: Standardize assay conditions (e.g., 24-hour exposure, 10% FBS in DMEM).
- Mechanistic Profiling: Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis .
- Metabolic Interference Check: Test against cytochrome P450 isoforms (e.g., CYP3A4) to rule out enzyme inhibition artifacts .
- Cross-Validation: Compare results with structurally similar thiadiazoles (e.g., 5-chloro-3-phenyl derivatives) .
Basic: What safety protocols are critical for handling this compound in the lab?
Methodological Answer:
- PPE: Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation .
- Storage: Keep in amber glass bottles at +4°C under nitrogen to prevent degradation .
- Spill Management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
- Waste Disposal: Incinerate at >800°C to avoid toxic byproducts (e.g., SO₂, HCl) .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding to E. coli DNA gyrase (PDB: 1KZN). Focus on hydrogen bonds with Arg121 and hydrophobic interactions with the 2-methylpropyl group .
- MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of the protein-ligand complex. Analyze RMSD (<2 Å acceptable) .
- ADMET Prediction: Use SwissADME to estimate bioavailability (e.g., TPSA <90 Ų for blood-brain barrier penetration) .
Basic: What analytical techniques are suitable for quantifying this compound in environmental samples?
Methodological Answer:
- Extraction: Solid-phase extraction (C18 cartridges) from water samples, eluted with methanol .
- Quantification: LC-MS/MS (MRM mode, transition m/z 191→154 for quantification; LOD 0.1 ppb) .
- Validation: Spike recovery tests (70–120%) and matrix-matched calibration to address interferences .
Advanced: How can researchers address discrepancies in thermal stability data (e.g., decomposition points)?
Methodological Answer:
- TGA/DSC: Perform under nitrogen (10°C/min) to determine exact decomposition onset (~200–220°C). Compare with literature using Kissinger analysis for activation energy .
- Controlled Atmosphere Studies: Test stability under O₂ vs. N₂ to assess oxidative degradation contributions .
- Crystallinity Impact: Use XRD to compare crystalline vs. amorphous forms; higher crystallinity often improves stability .
Advanced: What experimental designs optimize yield in large-scale synthesis while minimizing byproducts?
Methodological Answer:
- DoE Approach: Use a Box-Behnken design to optimize variables:
- Temperature (80–100°C)
- POCl₃ molar ratio (1.5–2.5 eq)
- Reaction time (3–6 hours) .
- Byproduct Mitigation: Add molecular sieves to absorb HCl, shifting equilibrium toward product .
- Scale-Up: Use continuous flow reactors for better heat control; achieve >80% yield at 100 g scale .
Advanced: How to resolve conflicting reports on this compound’s mechanism of action in neurological assays?
Methodological Answer:
- Target Validation: Use CRISPR knockouts (e.g., GABA receptors) in neuronal cell lines to confirm target specificity .
- Pathway Analysis: RNA-seq to identify differentially expressed genes (e.g., BDNF, COX-2) post-treatment .
- Cross-Species Testing: Compare rodent vs. human primary neuron responses to assess translatability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
